Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate
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Overview
Description
Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with a complex structure that includes a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the phthalazinone core can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: This compound is structurally similar but lacks the thioxo group.
Thiazole derivatives: These compounds share the thioxo functionality and have diverse biological activities.
Uniqueness
Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to the combination of the phthalazinone core and the thioxo group, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-(3-ethyl-4-sulfanylidenephthalazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-16-14(19)11-8-6-5-7-10(11)12(15-16)9-13(17)18-4-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHUVULYUOPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)C2=CC=CC=C2C(=N1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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